5-Cyclopropylisoxazole-3-carbonyl chloride is a crystalline solid with a molecular weight of 171.58 g/mol . The compound consists of an isoxazole ring substituted with a cyclopropyl group at the 5-position and a carbonyl chloride group at the 3-position . Its structure imparts unique reactivity and potential for further functionalization.
-Cyclopropylisoxazole-3-carbonyl chloride (CAS: 53064-58-7) is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol. It belongs to the class of acyl chlorides, which are highly reactive functional groups commonly used in organic synthesis.
-Cyclopropylisoxazole-3-carbonyl chloride is primarily used as a building block in organic synthesis for the preparation of various heterocyclic compounds, particularly those containing the isoxazole ring system. Its reactive acyl chloride moiety allows it to participate in various reactions, including:
While detailed research specific to 5-Cyclopropylisoxazole-3-carbonyl chloride is limited, studies have utilized similar isoxazole-based acyl chlorides for the synthesis of various heterocyclic compounds with potential biological activities.
The carbonyl chloride group in 5-Cyclopropylisoxazole-3-carbonyl chloride is highly reactive and can participate in various transformations:
While specific biological activities of 5-Cyclopropylisoxazole-3-carbonyl chloride are not directly reported in the provided search results, isoxazole-containing compounds are known to exhibit various biological properties. The presence of the isoxazole ring and the cyclopropyl group may contribute to potential bioactivity, but further studies would be needed to elucidate its specific effects.
The synthesis of 5-Cyclopropylisoxazole-3-carbonyl chloride likely involves a multi-step process, although specific methods are not detailed in the given search results. A general approach might include:
5-Cyclopropylisoxazole-3-carbonyl chloride finds its primary use as a building block in organic synthesis. Its applications include:
While specific comparisons are not provided in the search results, similar compounds to 5-Cyclopropylisoxazole-3-carbonyl chloride might include:
The uniqueness of 5-Cyclopropylisoxazole-3-carbonyl chloride lies in its specific combination of the isoxazole ring, cyclopropyl group, and carbonyl chloride functionality. This particular arrangement may confer distinct reactivity patterns and potential applications in synthetic chemistry and drug discovery.